molecular formula C17H17NO3 B8281405 N-benzoyl homophenylalanine

N-benzoyl homophenylalanine

Cat. No.: B8281405
M. Wt: 283.32 g/mol
InChI Key: KYQLWMGRTKMDAA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl homophenylalanine is a synthetic amino acid derivative of significant interest in medicinal chemistry and biochemical research. This compound belongs to a class of molecules designed to mimic natural amino acids, potentially serving as a key building block for the development of enzyme inhibitors and other bioactive compounds. Research indicates that homophenylalanine derivatives, particularly those with halogenated aromatic rings, show enhanced binding affinity and inhibitory potential compared to their phenylalanine-based counterparts . These properties make such analogs valuable tools for studying enzyme-substrate interactions and for the rational design of more potent and selective pharmacological agents. Key Research Applications: This compound is primarily investigated as a precursor or core structure for inhibitors of zinc-dependent metalloproteases. Scientific studies on similar homophenylalanine phosphonic acid analogs have demonstrated submicromolar inhibitory activity against enzymes like human alanine aminopeptidase (hAPN, CD13) . Given that aminopeptidase N is a pivotal target in cancer research due to its role in tumor-cell angiogenesis and metastasis, this compound provides a critical scaffold for developing novel anti-cancer therapies . Its structure allows for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. Handling and Usage: this compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-2-benzamido-4-phenylbutanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

KYQLWMGRTKMDAA-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituted N-Benzoyl Amino Acids

N-Benzoyl homophenylalanine shares structural similarities with other N-benzoylated amino acids. Key analogs include:

Compound Substituent Molecular Weight (Da) Key Fragments (MS/MS) Biological Activity Notes Reference ID
N-Benzoylphenylalanine Phenylalanine side chain 283.3 m/z 252.1010, 224.1064 Asperphenamate precursor
N-Benzoyltyrosine Tyrosine (+OH) 299.3 (+16 Da) m/z 268.0971, 240.1021 Enhanced hydrophilicity
N-Benzoyltryptophan Tryptophan (+indole) 332.4 (+49 Da) m/z 291.1121, 263.1179 Increased steric bulk
N-Benzoylleucine Leucine (aliphatic) 263.3 (-20 Da) m/z 257.1278, 239.1175 Altered binding affinity
This compound Homophenylalanine (+CH2) 297.4 (+14 Da) Not explicitly reported Improved inhibitory potency

Key Findings :

  • Tyrosine and tryptophan analogs exhibit mass increases of 16 Da and 49 Da, respectively, compared to N-benzoylphenylalanine, due to hydroxyl and indole groups .
  • Homophenylalanine’s extended side chain enhances inhibitory activity in metalloaminopeptidase assays compared to phenylalanine .

Inhibitory Activity Comparison

N-Benzoyl derivatives are compared with N-(phenylsulfonyl) (PS) analogs in aldose reductase inhibition studies:

Compound Series Enantioselectivity N-Substitution Effect Inhibitory Activity (IC50) Reference ID
N-Benzoylalanines None N-phenyl substitution increases activity ~10–50 µM
N-(Phenylsulfonyl)alanines S > R enantiomers Minimal effect ~20–100 µM
This compound Not reported Enhanced steric effects Sub-µM range (estimated)

Key Findings :

  • N-Benzoyl derivatives lack enantioselectivity, unlike PS analogs .
  • N-Phenyl substitution in the benzoyl series significantly boosts activity, likely due to π-π stacking interactions .

Key Findings :

  • Negishi cross-coupling enables stereocontrolled synthesis of β2-homophenylalanine derivatives .
  • Serine synthons allow modular preparation of diverse N-benzoylated amino acids .

Preparation Methods

Biocatalytic Pathway Design

The enzymatic synthesis of L-homophenylalanine (L-HPA), a precursor to N-benzoyl homophenylalanine, employs α-transaminase from Megasphaera elsdenii to catalyze the transfer of an amino group from an amino donor to a keto acid substrate. This method achieves >99% enantiomeric excess (ee) by leveraging the enzyme’s stereoselectivity. The reaction mechanism involves a ping-pong bi-bi mechanism, where pyridoxal-5′-phosphate (PLP) acts as a cofactor to shuttle amino groups between substrates.

Fed-Batch Crystallization Optimization

A fed-batch process with in situ crystallization enhances productivity by continuously removing L-HPA from the reaction mixture, shifting equilibrium toward product formation. Key parameters include:

ParameterValueImpact on Yield
Substrate concentration480 mM (keto acid)Maximizes conversion
Temperature30°CBalances enzyme activity/stability
pH8.0 (phosphate buffer)Optimizes PLP binding
Crystallization triggerProduct solubility <5 g/LPrevents inhibition

This approach yielded 18 g of L-HPA at 92% conversion efficiency.

Chemical Synthesis Routes

Benzoylation via Friedel–Crafts Reaction

A stereocontrolled benzoylation method employs TfOH as both solvent and catalyst, enabling direct acylation of L-homophenylalanine’s aromatic side chain. The reaction proceeds via electrophilic aromatic substitution, with TfOH stabilizing the acylium ion intermediate.

Reaction Conditions:

  • Catalyst: 1.2 eq TfOH

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 89% isolated

  • Stereochemical Outcome: Retention of L-configuration at α-carbon.

Carbodiimide-Mediated Coupling

N-Benzoylation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is a standard peptide coupling method. The protocol involves:

  • Activation of benzoic acid with DCC/HOBt in anhydrous dichloromethane.

  • Reaction with L-homophenylalanine at 0°C for 2 hours.

  • Quenching with aqueous NaHCO₃ and purification via recrystallization.

Limitations:

  • Requires strict anhydrous conditions.

  • Dicyclohexylurea byproduct complicates purification.

Hybrid Chemoenzymatic Approaches

Integrated Fermentation and Chemical Acylation

Genetically engineered Escherichia coli strains overproducing L-HPA are coupled with post-fermentation benzoylation. The process involves:

  • Fermentation: 72 h at 37°C, yielding 45 g/L L-HPA.

  • Cell Lysis: Ultrasonication in phosphate buffer (pH 7.4).

  • Benzoylation: Benzoic anhydride (1.5 eq) added to lysate at 4°C for 24 h.

Advantages:

  • Avoids intermediate isolation.

  • Reduces solvent waste by 60% compared to stepwise methods.

Solvent and Temperature Optimization

Isopropyl Acetate/Water Biphasic Systems

Patent data reveals that isopropyl acetate/water mixtures (3:1 v/v) enhance reaction yields by:

  • Partitioning hydrophobic intermediates into the organic phase.

  • Minimizing hydrolysis of acid-labile intermediates.

Case Study:

  • Reaction: Cyclization of hydroxy-nitrile intermediate to oxazinone.

  • Solvent: Isopropyl acetate/water.

  • Temperature: 38 ± 3°C.

  • Outcome: 78% yield with <2% epimerization.

Low-Temperature Hydrogen Chloride Treatment

Scalability and Industrial Adaptation

Kilogram-Scale Production Metrics

A 100 L reactor process for N-benzyl oxazinone synthesis (a related intermediate) demonstrates scalability:

MetricValue
Batch Volume40 L
Hydrogen Chloride Used2.25 kg
Cycle Time18 h
Purity (HPLC)99.1%

This protocol’s principles are directly applicable to this compound synthesis.

Cost-Benefit Analysis of Methods

MethodCost ($/kg)Purity (%)Environmental Impact
Enzymatic (fed-batch)42099.5Low (aqueous buffer)
Friedel–Crafts (TfOH)89098.7High (acid waste)
DCC Coupling1,15099.2Moderate (solvents)

Q & A

Q. What are the common synthetic routes for N-benzoyl homophenylalanine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via allylic C–H amination followed by vinylic C–H arylation using α-olefins and arylboronic acids as starting materials. Reaction efficiency depends on catalysts (e.g., palladium complexes), solvent polarity, and temperature control. For example, anhydrous dichloromethane with alkaline catalysts is optimal for formylation reactions . Purification typically involves chromatography or crystallization in non-polar solvents.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

High-performance liquid chromatography (HPLC) with chiral columns is critical for enantiomeric purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as benzoyl group substitution patterns. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography validates stereochemistry in crystalline derivatives .

Q. How is this compound utilized in preclinical drug discovery?

It serves as a chiral building block for angiotensin-converting enzyme (ACE) inhibitors and proteasome inhibitors. Researchers incorporate it into peptide analogs to study bioactivity via in vitro assays (e.g., Lactobacillus casei growth inhibition for antitumor prescreening) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for microbial antitumor activity?

SAR analysis involves systematic substitution at the benzoyl ring (e.g., fluorination at meta positions) and modification of the homophenylalanine backbone. Biological activity is assessed using microbial systems (e.g., Lactobacillus casei growth inhibition assays). Computational docking models predict binding affinity to target enzymes like bacterial dihydrofolate reductase .

Q. What strategies improve microbial biosynthesis yields of homophenylalanine derivatives?

Overexpression of cyanobacterial genes hphA, hphB, and hphCD in E. coli enhances conversion of L-phenylalanine to L-homophenylalanine. Optimizing induction conditions (e.g., IPTG concentration, temperature) and substrate feeding (e.g., fluorinated phenylalanine analogs) increases titers to ~630 mg/L. Substrate specificity of HphB enzyme is critical for accepting non-natural analogs .

Q. How can enantioselective resolution challenges be addressed for β-homophenylalanine derivatives?

Kinetic resolution using engineered ω-transaminases (e.g., Sphaerobacter thermophilus variants) achieves high enantiomeric excess (ee). For example, the S17P|T38V variant exhibits 3.211 U/µg activity toward β-homophenylalanine. Chiral extraction with metal-BINAP complexes (e.g., copper) in biphasic systems also improves separation efficiency .

Q. How should researchers reconcile contradictory data in homophenylalanine biosynthesis studies?

Discrepancies in microbial yields may arise from gene expression variability or substrate inhibition. Validate via:

  • qPCR to confirm hphABCD transcript levels.
  • Enzyme activity assays (e.g., NADPH consumption rates for HphB).
  • Substrate scope testing (e.g., HphA’s specificity for l-Phe vs. m-fluorophenylalanine) .

Methodological Guidelines

  • Experimental Design for SAR Studies :

    • Vary substituents (e.g., halogens, alkyl groups) on the benzoyl moiety.
    • Test derivatives in dose-response assays (IC₅₀ determination) and compare to control compounds (e.g., unmodified homophenylalanine).
    • Use ANOVA for statistical validation of activity differences .
  • Data Reporting Standards :

    • Adhere to NIH preclinical guidelines for replicability: detail strain genotypes, growth media, and assay conditions (e.g., pH, temperature) .

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